REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:14])[NH:7][C:6](=[O:8])[CH:5](C(OC)=O)[C:4](=[O:13])[CH2:3]1.O>Cl.C(#N)C>[CH3:1][C:2]1([CH3:14])[NH:7][C:6](=[O:8])[CH2:5][C:4](=[O:13])[CH2:3]1
|
Name
|
|
Quantity
|
26.3 g
|
Type
|
reactant
|
Smiles
|
CC1(CC(C(C(N1)=O)C(=O)OC)=O)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The cooled solution was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue recrystallised from water (50 ml)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(CC(CC(N1)=O)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 39.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |